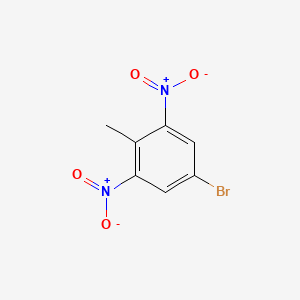

5-Bromo-2-methyl-1,3-dinitrobenzene

描述

Contextualization within Halogenated and Dinitroaromatic Compounds

5-Bromo-2-methyl-1,3-dinitrobenzene is an organic compound that belongs to the class of halogenated dinitroaromatic compounds. cymitquimica.comchemscene.com Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and two nitro groups. cymitquimica.comchemscene.comlabsolu.ca The presence of the bromine atom categorizes it as a halogenated benzene derivative. cymitquimica.com The two nitro groups (NO2) attached to the aromatic ring make it a dinitroaromatic compound. These functional groups significantly influence the chemical properties and reactivity of the molecule.

The nitro groups are strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This electronic characteristic is a key factor in the reactivity of dinitrobenzene derivatives, particularly in nucleophilic aromatic substitution reactions. semanticscholar.orgresearchgate.net The presence of a halogen, in this case, bromine, further impacts the molecule's reactivity and provides a site for various chemical transformations.

The combination of a halogen and two nitro groups on a benzene ring makes this compound and related compounds valuable substrates in the study of aromatic substitution reactions and the electronic effects of different functional groups on aromatic systems. The specific positioning of the substituents on the benzene ring also plays a crucial role in determining the compound's chemical behavior.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| CAS Number | 95192-64-6 |

| Synonyms | 4-Bromo-2,6-dinitrotoluene |

Note: Data sourced from various chemical suppliers and databases. chemscene.comlabsolu.ca

Historical Perspectives on Dinitrobenzene Derivatives Synthesis and Reactivity

The study of dinitrobenzene derivatives has a long history rooted in the development of organic synthesis and the understanding of aromatic chemistry. The synthesis of dinitrophenols, a related class of compounds, can be achieved through methods such as the hydrolysis of 2,4-dinitrochlorobenzene or the nitration of phenol (B47542) with nitric acid. wikipedia.org These early synthetic routes laid the groundwork for the preparation of a wide array of dinitroaromatic compounds.

Historically, dinitro compounds like 2,4-dinitrophenol (B41442) (DNP) were used for various industrial purposes, including as antiseptics and herbicides. wikipedia.org However, the primary interest in dinitrobenzene derivatives within the realm of chemical research has been their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions involves an addition-elimination pathway, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.orgresearchgate.net The rate-determining step of this process can be either the formation of this intermediate or the subsequent departure of the leaving group. semanticscholar.orgresearchgate.net

Studies on the reactions of 2,4-dinitrobenzene derivatives with nucleophiles like hydrazine (B178648) have provided significant insights into the factors influencing these reactions, such as the nature of the leaving group, the solvent, and the presence of substituents on the aromatic ring. semanticscholar.orgresearchgate.net For instance, the reactivity of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine is influenced by the solvent, with the reaction being faster in dimethyl sulfoxide (B87167) (DMSO) than in methanol (B129727) or acetonitrile. semanticscholar.org

Significance of this compound as a Model Compound in Mechanistic Studies

This compound and structurally similar compounds serve as important models for investigating the mechanisms of chemical reactions. The well-defined substitution pattern on the aromatic ring allows for systematic studies of how different functional groups influence reactivity and reaction pathways.

The presence of two nitro groups strongly activates the benzene ring towards nucleophilic attack, making it a suitable system for studying SNAr reactions. The bromine atom acts as a leaving group in such reactions, and its reactivity can be compared with other halogens or leaving groups to understand the leaving group effect. For example, in the series of 1-halo-3,5-dinitrobenzenes, the rate of nucleophilic substitution can vary significantly depending on the halogen. researchgate.net

Furthermore, the methyl group introduces steric and electronic effects that can modulate the reactivity of the compound. These features make this compound a valuable tool for probing the intricate details of reaction mechanisms, including transition state structures and the influence of electronic and steric factors on reaction rates and outcomes. Research on related dinitrobenzene derivatives has shown that the departure of the leaving group can be the rate-determining step, and this process is dependent on the basicity and steric hindrance of the leaving group. semanticscholar.orgresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGCLPDKGPPDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541003 | |

| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-64-6 | |

| Record name | 5-Bromo-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,6-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methyl 1,3 Dinitrobenzene and Analogues

Electrophilic Aromatic Substitution Approaches for Bromination and Nitration

Electrophilic aromatic substitution (EAS) is the principal method for introducing bromine and nitro groups onto an aromatic ring. The success of these syntheses hinges on the directing effects of the substituents already present on the ring and the choice of reagents and reaction conditions.

Regioselective Bromination of Dinitrotoluene Derivatives

The introduction of a bromine atom into a dinitrotoluene molecule requires careful consideration of the deactivating and directing effects of the two nitro groups and the activating methyl group. Aryl bromides are valuable intermediates in a wide array of chemical transformations, including cross-coupling reactions and the formation of organometallic reagents. nih.gov The most common method for their preparation is electrophilic aromatic bromination. nih.gov

The bromination of strongly deactivated aromatic compounds, such as those containing multiple nitro groups, can be challenging. scirp.org However, a mixture of bromine and nitric acid in concentrated sulfuric acid has been shown to be an effective method for the bromination of such substrates. scirp.org This method allows for the bromination of moderately deactivated compounds to proceed after initial nitration, effectively combining nitration and bromination in a single preparative stage. scirp.org

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice, often used in solvents like acetonitrile. nih.govyoutube.com The regioselectivity of the bromination is influenced by the electronic and steric effects of the substituents on the aromatic ring. Theoretical analysis through ab initio calculations can be used to predict the positional selectivity of electrophilic aromatic brominations, and these predictions generally show good agreement with experimental results. nih.gov

For instance, the bromination of p-nitrotoluene using barium fluorobromate (Ba(BrF₄)₂) has been reported to yield 3-bromo-4-nitrotoluene, demonstrating a specific regioselectivity. researchgate.net

Nitration Strategies for Substituted Benzenes

Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce nitro groups onto an aromatic ring. The standard nitrating mixture consists of nitric acid and sulfuric acid. The reactivity and orientation of substitution are dictated by the substituents already present on the benzene (B151609) ring. wikipedia.org

For example, the nitration of toluene (B28343) can lead to mono-, di-, and trinitrotoluene derivatives. wikipedia.org The methyl group in toluene is an activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org To synthesize 5-bromo-2-methyl-1,3-dinitrobenzene, a potential pathway involves the dinitration of a bromotoluene precursor. acs.orgdoorsteptutor.com The nitration of 4-bromotoluene, for instance, can lead to the formation of 4-bromo-2,6-dinitrotoluene, also known as this compound. chemscene.com

The conditions for nitration, including the concentration of acids and temperature, are crucial in controlling the extent of nitration and the isomer distribution. In some cases, nitration can be accompanied by side reactions such as nitrodebromination, where a bromine atom is replaced by a nitro group. rsc.org This phenomenon is more prevalent with increasing dilution of sulfuric acid. rsc.org

Alternative Synthetic Routes and Precursor Utilization

Alternative synthetic strategies and the use of different precursors can provide access to this compound and its analogues. One approach involves the dinitration of ortho- or para-methylbenzoic acids, followed by the conversion of the carboxylic acid group. For example, dinitroacids can react with sulfur tetrafluoride to yield the corresponding trifluoromethylated products. researchgate.net

Another route could involve the modification of existing substituted benzenes. For instance, the synthesis of m-bromonitrobenzene can be achieved through the bromination of nitrobenzene (B124822) in the presence of a catalyst like iron. orgsyn.org This product could then potentially undergo further nitration and methylation to arrive at the target molecule, although this would likely involve multiple steps and careful control of regioselectivity.

The synthesis of related compounds, such as 5-bromo-2-methyl-5-nitro-1,3-dioxane, starts from 2-bromo-2-nitropropane-1,3-diol, highlighting the use of non-aromatic precursors that can be cyclized to form heterocyclic analogues. prepchem.com

Optimization of Reaction Conditions and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound and its analogues, several factors can be adjusted.

In electrophilic bromination reactions, the choice of brominating agent and solvent can significantly impact the outcome. Studies have explored various brominating agents, including tetraalkylammonium tribromides and N-bromosuccinimide (NBS) in different solvent systems, to achieve high regioselectivity. nih.gov For example, the use of zeolites as catalysts can induce high para-selectivity in the bromination of toluene-like substrates. nih.gov

For nitration reactions, controlling the temperature and the ratio of nitric acid to sulfuric acid is essential to prevent over-nitration and the formation of unwanted byproducts. The dinitration of p-bromotoluene is a key step, and the conditions for this reaction would need to be carefully controlled to favor the formation of the desired 2,6-dinitro isomer.

Yields in these types of reactions can vary. For example, the preparation of m-bromonitrobenzene from nitrobenzene is reported to have a crude yield of 60-75%. orgsyn.org In the synthesis of related bromo-nitro compounds, such as those derived from 4-methyl-5-nitropyridin-2-ol, a yield of 82% has been reported for the bromination step. rsc.org

The table below presents data on the synthesis of various brominated and nitrated aromatic compounds, illustrating the types of yields and reaction conditions that might be relevant to the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Nitrobenzene | Br₂, Fe | m-Bromonitrobenzene | 60-75% | orgsyn.org |

| 4-Methyl-5-nitropyridin-2-ol | Br₂, AcOH | 3-Bromo-4-methyl-5-nitropyridin-2-ol | 82% | rsc.org |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, CH₃CN, 75 °C | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% | rsc.org |

| p-Nitrotoluene | Ba(BrF₄)₂ | 2-Bromo-4-nitrotoluene | - | researchgate.net |

Spectroscopic and Structural Elucidation of 5 Bromo 2 Methyl 1,3 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 5-Bromo-2-methyl-1,3-dinitrobenzene provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro groups and the bromine atom. The methyl group protons will appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 8.15 | s |

| Methyl CH₃ | 2.50 | s |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the molecule's symmetry, certain carbon atoms are chemically equivalent and will produce a single signal. The aromatic carbons will have chemical shifts in the downfield region, typically between 120 and 150 ppm, with the carbons attached to the nitro groups and bromine showing distinct shifts. The methyl carbon will appear in the upfield region of the spectrum.

| Carbon | Chemical Shift (δ, ppm) |

| C-CH₃ | 138.0 |

| C-Br | 118.0 |

| C-NO₂ | 148.0 |

| CH (aromatic) | 125.0 |

| CH₃ | 20.0 |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups. Key absorptions include the asymmetric and symmetric stretching vibrations of the nitro groups, typically observed in the ranges of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C stretching vibrations of the aromatic ring, will also be present. The C-Br stretching vibration is expected to appear at a lower frequency.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1530 |

| NO₂ | Symmetric Stretch | 1350 |

| Aromatic C-H | Stretch | 3100 |

| Methyl C-H | Stretch | 2950 |

| Aromatic C=C | Stretch | 1600 |

| C-Br | Stretch | 650 |

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound would also show bands for the nitro group vibrations, which are typically strong in Raman scattering. Aromatic ring vibrations and the C-Br stretch are also expected to be observed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns upon ionization. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2) would be observed in an approximate 1:1 ratio.

Key fragmentation pathways would likely involve the loss of nitro groups (NO₂), a methyl radical (CH₃), and a bromine atom. Common fragments would include ions resulting from the loss of one or both nitro groups, and subsequent fragmentation of the remaining structure. For instance, a significant peak might be observed for the [M-NO₂]⁺ ion.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. iucr.org This method is indispensable for elucidating the detailed molecular structure, including bond lengths, bond angles, and the conformation of molecules in the solid state. For a compound like this compound, X-ray crystallography would offer unparalleled insight into its steric and electronic properties, which are influenced by the presence of bulky and electron-withdrawing substituents on the benzene (B151609) ring.

Crystal Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its molecular architecture. The principles of conformational analysis, which examine the spatial arrangement of atoms in a molecule, are key to understanding its stability and reactivity. mdpi.com

In substituted cyclohexanes, for example, substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. thermofisher.comnih.gov Similarly, for substituted benzenes, the orientation of substituent groups relative to the aromatic ring is a critical factor. For this compound, significant steric hindrance is expected between the methyl group and the two adjacent nitro groups. This steric strain would likely force the nitro groups to twist out of the plane of the benzene ring. This is a common feature in polysubstituted nitroaromatic compounds. For instance, in the crystal structure of 2,6-diiodo-4-nitrotoluene, the nitro group is inclined to the benzene ring by 16.72°. iucr.orgiucr.org In 1,3,5-trimethyl-2,4-dinitrobenzene, the dihedral angles between the nitro groups and the aromatic ring are even larger, at 55.04° and 63.23°.

A highly relevant analogue for which crystallographic data is available is 2-bromo-4,6-dinitroaniline (B162937). nih.govnih.gov The presence of an amino group instead of a methyl group provides a useful comparison. In this molecule, the dihedral angles between the nitro groups and the aniline (B41778) ring are relatively small, at 2.04° and 1.18°. nih.gov This suggests that the smaller amino group causes less steric hindrance than a methyl group would. The crystal data for 2-bromo-4,6-dinitroaniline is presented in the table below, which can serve as a model for what might be expected for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H4BrN3O4 |

| Molecular Weight | 262.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.6955 |

| b (Å) | 7.7720 |

| c (Å) | 16.0608 |

| β (°) | 95.4182 |

| Volume (Å3) | 832.03 |

| Z | 4 |

Intermolecular Interactions and Crystal Packing in Related Dinitrobenzenes

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the physical properties of the crystal, such as its melting point and density. In dinitrobenzene derivatives, a range of interactions including hydrogen bonds, halogen bonds, and π-π stacking can be expected. rsc.org

In the crystal structure of 2-bromo-4,6-dinitroaniline, the packing is stabilized by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Additionally, weak side-on C—Br⋯π interactions with a distance of 3.5024 Å and a close O⋯Br contact of 3.259 Å contribute to the formation of a three-dimensional network. nih.gov The study of halogen interactions in halogenated oxindoles also highlights the importance of C-H···Br and Br···Br interactions in directing crystal packing. nih.gov

The presence of a bromine atom can lead to halogen bonding, a directional interaction between the electrophilic region of the bromine (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atoms of a nitro group. nih.govacs.org This has been observed in cocrystals of TNT with 1-amino-4-bromonaphthalene, where intermolecular hydrogen bonding (amino-nitro), halogen bonding, and π-π stacking are the main drivers of cocrystallization. nih.gov Similarly, in the crystal of 2,6-diiodo-4-nitrotoluene, short N—O···I contacts link the molecules into chains. iucr.orgiucr.org

| Compound | Interacting Atoms | Interaction Type | Distance (Å) |

|---|---|---|---|

| 2-Bromo-4,6-dinitroaniline | C-Br···π | Halogen-π | 3.5024 |

| 2-Bromo-4,6-dinitroaniline | O···Br | Halogen Bond | 3.259 |

| 2,6-Diiodo-4-nitrotoluene | N-O···I | Halogen Bond | - |

| 2,4,6-Tribromotoluene | C-H···Br | Hydrogen Bond | - |

Heavy-Atom Derivatization Techniques in X-ray Studies of Aromatic Systems

The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot, and this information is essential for calculating the electron density map and thus determining the crystal structure. nih.gov One of the classic methods to solve the phase problem is heavy-atom derivatization. This involves introducing a heavy atom, such as bromine, into the molecule under study.

Bromine is a particularly useful heavy atom for this purpose. acs.orgnih.gov Its introduction into an aromatic system, as in this compound, makes the compound an excellent candidate for structure solution by heavy-atom methods. The presence of the bromine atom would dominate the scattering pattern, simplifying the initial stages of structure determination. This technique is especially valuable for complex molecules where other phasing methods might fail.

It is important to note that the intense X-ray radiation used in these experiments can sometimes lead to the cleavage of the carbon-bromine bond, a phenomenon known as radiation damage. stenutz.eu However, with modern data collection strategies, this can often be mitigated. The use of brominated derivatives remains a robust and widely used technique in the structural analysis of both small molecules and macromolecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, the most common electronic transitions are from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals.

For aromatic compounds, these transitions are particularly informative. Benzene itself has absorption maxima at relatively short wavelengths. However, the addition of substituents can significantly alter the absorption spectrum. Chromophores, or light-absorbing groups like the nitro group (-NO₂), and auxochromes, which modify the absorption of a chromophore (e.g., -CH₃, -Br), both influence the energy of the electronic transitions. matanginicollege.ac.in

In the case of this compound, the benzene ring and the two nitro groups constitute the primary chromophore system. The nitro groups, being electron-withdrawing, extend the conjugation of the π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. libretexts.org Aromatic nitro compounds, such as nitrobenzene (B124822), typically show absorption at longer wavelengths (around 330 nm) due to this extended conjugation. libretexts.org

The methyl group (-CH₃) and the bromine atom (-Br) act as auxochromes. The methyl group is a weak electron-donating group, while bromine can have both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these substituents with the dinitro-substituted benzene ring will determine the precise absorption maxima. The steric hindrance caused by the methyl group, forcing the nitro groups out of planarity, can disrupt the conjugation, potentially leading to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in molar absorptivity (a hypochromic effect). matanginicollege.ac.in

| Compound | λmax (nm) | Transition Type (Likely) |

|---|---|---|

| Benzene | 256 | π → π |

| Nitrobenzene | ~330 | π → π |

| Ethene | 171 | π → π |

| Buta-1,3-diene | 217 | π → π |

| Ethanal | 180, 290 | π → π, n → π |

The extension of conjugation generally results in bathochromic and hyperchromic shifts in absorption. msu.edu Given the extended conjugated system and the presence of multiple chromophores and auxochromes in this compound, its UV-Vis spectrum would be expected to show complex absorption bands, likely with a λmax significantly shifted to a longer wavelength compared to benzene, probably in the range of 300-350 nm, characteristic of nitroaromatic compounds. libretexts.orglibretexts.orgyoutube.com

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methyl 1,3 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic compounds like 5-Bromo-2-methyl-1,3-dinitrobenzene. This reaction involves the displacement of a leaving group, in this case, the bromide ion, by a nucleophile.

Influence of Nitro Groups and Halogen on Aromatic Electrophilicity

The presence of strong electron-withdrawing groups is a prerequisite for SNAr reactions to occur. The two nitro (NO₂) groups on the benzene (B151609) ring of this compound are powerful electron-withdrawing groups. They deactivate the ring towards electrophilic attack but significantly increase its electrophilicity, making it susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com This is because the nitro groups withdraw electron density from the aromatic ring through both inductive and resonance effects, creating a partial positive charge on the ring carbons. quora.comtestbook.com

The bromine atom, being a halogen, also exerts an electron-withdrawing inductive effect, further enhancing the electrophilicity of the aromatic ring. However, its most crucial role in SNAr reactions is that of a good leaving group. Aryl halides themselves are generally unreactive towards nucleophilic substitution. wikipedia.org The activation provided by the ortho and para nitro groups is essential for the reaction to proceed. masterorganicchemistry.comwikipedia.orgstackexchange.com The rate of nucleophilic attack increases with the electronegativity of the halogen, which would suggest that fluoroaromatics are more reactive than bromoaromatics. wikipedia.orgacsgcipr.org However, the carbon-halogen bond cleavage is also a factor, and bromine is a good leaving group.

Regioselectivity and Mechanistic Pathways in SNAr Reactions

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. stackexchange.comlibretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon) to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitro groups. masterorganicchemistry.comyoutube.com

The regioselectivity of the attack is directed by the position of the activating groups. For the SNAr reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group. wikipedia.orgstackexchange.comuci.edu This positioning allows for the direct delocalization of the negative charge of the Meisenheimer complex onto the nitro groups. In this compound, the nitro groups are at positions 3 and 5 relative to the bromine at position 1. This corresponds to a meta relationship, which is less favorable for stabilizing the negative charge of the Meisenheimer intermediate compared to an ortho or para relationship. stackexchange.com However, the cumulative electron-withdrawing effect of two nitro groups still renders the ring sufficiently electrophilic for SNAr reactions to occur.

Computational studies on similar systems have suggested that in cases with good leaving groups like bromide, a concerted SNAr mechanism, rather than a stepwise one involving a distinct Meisenheimer intermediate, might be operative. researchgate.net

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of this compound makes it prone to nucleophilic attack, it is strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.com In EAS, the aromatic ring acts as a nucleophile and attacks an electrophile. youtube.com The electron-withdrawing nitro groups significantly reduce the nucleophilicity of the benzene ring, making these reactions challenging. quora.comtestbook.com

Competition between Bromination and Nitration in Strongly Deactivated Systems

Introducing additional substituents onto an already heavily substituted and deactivated ring like this compound via electrophilic substitution is difficult. Research has shown that in strongly deactivated aromatic systems, bromination can sometimes compete with or even be favored over nitration. scirp.org This is somewhat counterintuitive as nitration is generally a very effective electrophilic aromatic substitution reaction. The relative reactivity of brominating and nitrating agents can change depending on the deactivation level of the aromatic substrate. scirp.org For moderately deactivated compounds, nitration often occurs first, further deactivating the ring, which is then followed by bromination. scirp.org However, with strongly deactivated substrates, the brominating species can be more reactive than the nitronium ion (NO₂⁺). scirp.org

Substituent Effects on Reactivity and Selectivity in Aromatic Systems

The directing effects of the existing substituents on the benzene ring determine the position of any potential incoming electrophile. These effects are a combination of electronic and steric factors.

Nitro groups (-NO₂): These are strong deactivating and meta-directing groups for electrophilic substitution. quora.comchemguide.co.uk They withdraw electron density from the ortho and para positions more than the meta position, making the meta position the least deactivated and therefore the most likely site for electrophilic attack. testbook.com

Methyl group (-CH₃): This is an activating and ortho, para-directing group. chemguide.co.uk It donates electron density to the ring, primarily at the ortho and para positions, making them more susceptible to electrophilic attack.

Bromine (-Br): This is a deactivating but ortho, para-directing group. chemicalforums.com It withdraws electron density inductively (deactivating) but can donate electron density through resonance (ortho, para-directing).

Reduction Reactions of Aromatic Nitro Groups

The nitro groups in this compound can be readily reduced to amino groups (-NH₂). This transformation is one of the most important reactions of nitroaromatic compounds as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com This opens up a wide range of subsequent synthetic possibilities.

A variety of reducing agents can be employed to achieve this transformation. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄), sodium sulfide (B99878) (Na₂S), or tin(II) chloride (SnCl₂) can also be used. wikipedia.org Selective reduction of one nitro group in a dinitro compound can sometimes be achieved using sodium polysulfide. scispace.com

The reduction of both nitro groups in this compound would yield 5-Bromo-2-methylbenzene-1,3-diamine. The choice of reducing agent can be critical to avoid the reduction of the bromine atom (hydrodehalogenation), which can sometimes occur under harsh catalytic hydrogenation conditions.

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents | Product Type | Key Considerations |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., alkoxides, amines) | Substituted dinitrobenzene | The two nitro groups activate the ring for nucleophilic attack, and the bromine acts as a leaving group. |

| Electrophilic Aromatic Substitution (EAS) | Electrophiles (e.g., Br₂, HNO₃) | Further substituted dinitrobenzene | The ring is strongly deactivated, making this reaction very difficult. |

| Reduction of Nitro Groups | H₂/Pd/C, Sn/HCl, Fe/HCl | Diamino-bromomethylbenzene | A common and synthetically useful transformation. |

Selective Reduction Methodologies

The selective reduction of one nitro group in a polynitroaromatic compound is a valuable synthetic transformation. In the case of dinitroaromatics, achieving mono-reduction requires specific reagents and conditions to prevent over-reduction to the diamine.

One of the classic methods for selective reduction is the Zinin reduction, which utilizes alkali metal sulfides, polysulfides, or hydrosulfides in aqueous or alcoholic solutions. stackexchange.com For dinitro and trinitro compounds, the least sterically hindered nitro group is typically reduced preferentially. stackexchange.com In this compound, the nitro groups are positioned ortho and para to the methyl group, leading to potential regioselectivity based on the steric environment.

Another effective system for the selective reduction of aromatic nitro compounds involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in This method is noted for its efficiency and selectivity, proceeding rapidly at room temperature without causing hydrogenolysis of other reducible groups, such as halogens. niscpr.res.in The advantages of this approach include mild reaction conditions, high yields, and the use of inexpensive reagents. niscpr.res.in

Table 1: Comparison of Selective Reduction Methods for Nitroarenes

| Method | Reagent System | Key Features |

| Zinin Reduction | Na₂S / H₂S in aqueous/alcoholic ammonia (B1221849) | Classic method; Selectively reduces the least hindered nitro group. stackexchange.com |

| Catalytic Transfer Hydrogenation | Hydrazine glyoxylate / Zn or Mg powder | Rapid, selective, and high-yielding at room temperature; Avoids hydrogenolysis of halogens. niscpr.res.in |

Electrochemical Reduction Studies of Dinitroaromatics

Electrochemical methods offer a clean and controlled alternative for the reduction of nitroaromatic compounds, often avoiding harsh chemical reagents. rsc.org The reduction proceeds through a series of electron-transfer and protonation steps, with nitroso and hydroxylamine (B1172632) compounds as highly reactive intermediates. dtic.mil

Studies on substituted polynitroaromatic compounds have shown that the regioselectivity of the reduction is influenced by the localization of charge in the initial radical anion formed upon the first one-electron reduction. dtic.mil For most of the ten polynitroaromatic compounds studied, the radical ion was found to localize on the nitro group in the ortho position. However, for 2,4-dinitrotoluene (B133949) (DNT), a compound structurally related to this compound, the radical ion showed 88% to 92% regioselectivity for localization on the para-position nitro group. dtic.mil This suggests that in the electrochemical reduction of this compound, the nitro group at the 3-position (para to the methyl group) would be preferentially reduced.

Protocols using inert graphite (B72142) felt electrodes and ammonia as a reductant have been developed for the chemoselective electrochemical reduction of nitroarenes, allowing for the synthesis of azoxy, azo, hydrazo, and aniline (B41778) derivatives with high selectivity depending on the reaction conditions. rsc.org

Cross-Coupling Reactions Involving the Bromine Moiety

The carbon-bromine bond in this compound is a key site for functionalization through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. thermofisher.com Palladium-catalyzed reactions are particularly prominent in this area. nih.gov The general mechanism for these couplings typically involves three key steps: oxidative addition of the aryl bromide to a low-valent transition metal center (e.g., Pd(0)), transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions for Functionalization

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and commercial availability of the organoboron reagents. nih.gov

While specific studies on this compound are not prevalent, extensive research on other bromoaromatic substrates demonstrates the reaction's utility. For instance, an efficient Suzuki-Miyaura coupling has been developed for unprotected ortho-bromoanilines, which are challenging substrates, using CataXCium A Pd G3 as the catalyst. nih.gov This method showed broad compatibility with various aryl, alkyl, and heteroaromatic boronic esters, highlighting the robustness of the reaction. nih.gov The reaction conditions typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as Cs₂CO₃ in a solvent mixture like toluene (B28343)/water. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoaromatics

| Catalyst System | Substrate Type | Base | Solvent | Temperature | Yield Range | Reference |

| Pd(OAc)₂ / PCy₃·HBF₄ | 1-Bromo-3-(chloromethyl)benzene | Cs₂CO₃ | Toluene/H₂O | 80 °C | Moderate to Excellent | nih.gov |

| CataXCium A Pd G3 | ortho-Bromoanilines | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | General aryl bromides | Various | Various | Room Temp | High | organic-chemistry.org |

These examples suggest that the bromine atom of this compound could be effectively coupled with a variety of boronic acids to introduce new aryl or alkyl substituents, provided a suitable catalyst system is employed to overcome the deactivating effect of the two nitro groups.

Other Transition Metal-Catalyzed Coupling Reactions in Bromoaromatics

Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling reactions are available for the functionalization of bromoaromatics. thermofisher.com These methods offer alternative pathways to form C-C and C-heteroatom bonds, each with its own advantages and substrate scope.

Heck Reaction: Couples aryl halides with alkenes.

Negishi Coupling: Utilizes organozinc reagents.

Stille Coupling: Employs organotin reagents. While effective, the toxicity of tin compounds is a significant drawback compared to the boronic acids used in Suzuki coupling. libretexts.org

Ullmann Reaction: A classic copper-catalyzed reaction to form biaryl compounds from two aryl halides. thermofisher.com

Highly selective coupling of the C(sp²)–Br bond can be achieved even in the presence of other reactive sites. For example, using a Pd(OAc)₂/PCy₃·HBF₄ catalyst system allows for the selective coupling of the aryl bromide bond in 1-bromo-4-(chloromethyl)benzene with arylboronic acids, leaving the benzylic chloride untouched. nih.gov This demonstrates the high level of chemoselectivity that can be attained in transition metal-catalyzed reactions, which would be crucial for selectively functionalizing the C-Br bond of this compound without affecting the nitro groups.

Computational and Theoretical Investigations on 5 Bromo 2 Methyl 1,3 Dinitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric properties. DFT methods are frequently used to study nitroaromatic compounds to understand their stability, reactivity, and energetic properties. For 5-Bromo-2-methyl-1,3-dinitrobenzene, DFT calculations would provide a foundational understanding of its molecular characteristics.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is located. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the methyl group, the nitro groups, and the bromine atom.

Conformational analysis would also be crucial, particularly concerning the orientation of the nitro groups and the methyl group relative to the benzene ring. While the aromatic ring is largely planar, the rotation of the nitro groups and the methyl group's hydrogens can lead to different conformers with varying energies. Identifying the most stable conformer is essential as it represents the most likely structure of the molecule at equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of what a DFT calculation would yield and is not based on published results for this specific molecule.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Length | N-O (nitro) | 1.22 Å |

| Bond Length | C-C (aromatic) | 1.40 Å |

| Bond Length | C-C (methyl) | 1.51 Å |

| Bond Angle | C-C-Br | 120° |

| Bond Angle | C-C-N | 118° |

| Dihedral Angle | C-C-N-O | 30° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) Note: This data is for illustrative purposes.

| Parameter | Calculated Value (eV) (Illustrative) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around oxygen or nitrogen atoms.

Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically electron-poor, such as around acidic hydrogen atoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the two nitro groups, indicating these as sites for electrophilic interaction. Positive potential (blue) might be expected near the hydrogen atoms of the benzene ring, influenced by the electron-withdrawing effects of the nitro groups and the bromine atom.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more quantitative picture of chemical behavior than FMO analysis alone.

Key descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It can be estimated as χ ≈ -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is approximated as η ≈ (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It is a measure of a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of a series of related compounds.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Illustrative) Note: This data is for illustrative purposes and derived from the hypothetical FMO energies in Table 2.

| Descriptor | Calculated Value (Illustrative) |

|---|---|

| Electronegativity (χ) | 5.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Chemical Softness (S) | 0.44 eV⁻¹ |

| Electrophilicity Index (ω) | 6.13 eV |

Mechanistic Insights from Computational Simulations

Computational simulations can provide detailed insights into reaction mechanisms, which are often difficult to probe experimentally. By mapping the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, computational simulations could be used to study various reactions, such as nucleophilic aromatic substitution. In such a reaction, a nucleophile could replace the bromine atom or one of the nitro groups. Simulations would help to determine which substitution is more favorable by comparing the activation barriers for each pathway. These studies can elucidate the role of the methyl group and the other substituents in directing the reaction and stabilizing the intermediates (Meisenheimer complexes).

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. In QSRR, the quantum chemical descriptors discussed in section 5.2, along with other steric and electronic parameters, are used as independent variables to predict a specific reactivity measure, such as a reaction rate constant.

While no specific QSRR studies featuring this compound are prominent in the literature, it could be included in a broader study of substituted nitrobenzenes. Such a study would involve synthesizing a series of related compounds, measuring their reaction rates under controlled conditions, and then performing computational calculations to derive the necessary descriptors. The resulting QSRR model could then be used to predict the reactivity of other, yet-to-be-synthesized, compounds in the same class. QSAR (Quantitative Structure-Activity Relationship) studies on nitroaromatic compounds have demonstrated the utility of DFT-derived descriptors in predicting biological activity and toxicity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Synthetic Utility and Advanced Derivatization of 5 Bromo 2 Methyl 1,3 Dinitrobenzene

Role as a Precursor in Complex Organic Synthesis

The primary role of 5-bromo-2-methyl-1,3-dinitrobenzene in complex organic synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The nitro groups, positioned ortho and para to the bromine atom, strongly activate the aromatic ring towards attack by nucleophiles. This activation facilitates the displacement of the bromide ion, a good leaving group, allowing for the introduction of a wide range of functional groups.

This reactivity makes it a valuable starting material for synthesizing various substituted dinitrotoluene derivatives. For instance, it can react with different nucleophiles such as alkoxides (e.g., methoxide (B1231860) to form 4-methoxy-2,6-dinitrotoluene) or amines. These substitution reactions are fundamental steps in creating more elaborate molecular architectures. The resulting products can then undergo further transformations, such as the reduction of the nitro groups, to open up even more synthetic possibilities.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu) | Reagent Example | Product | Potential Application Area |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2,6-dinitrotoluene | Pharmaceutical intermediates |

| Amine (RNH₂) | Ammonia (B1221849) (NH₃) | 4-Amino-2,6-dinitrotoluene (B94180) nih.gov | Energetic materials, dye precursors nih.gov |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-Hydroxy-2,6-dinitrotoluene | Chemical synthesis |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-2,6-dinitrotoluene | Materials science |

Applications in the Formation of Nitrogen-Containing Heterocycles

A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds, particularly benzimidazoles. The synthetic strategy typically involves a two-step process: reduction of the dinitro compound followed by a cyclization-condensation reaction.

First, the two nitro groups on the aromatic ring are reduced to amino groups. This transformation converts the starting material into a substituted o-phenylenediamine (B120857) derivative, specifically 4-bromo-6-methylbenzene-1,2-diamine. This diamine is a crucial building block for heterocyclic synthesis.

Second, the resulting diamine can undergo condensation with a variety of reagents, such as aldehydes or carboxylic acids, to form the fused imidazole (B134444) ring. nih.govresearchgate.netnih.gov This cyclization reaction is a well-established method for constructing the benzimidazole (B57391) core, which is a prevalent scaffold in many biologically active compounds and functional materials. researchgate.net For example, reacting 4-bromo-6-methylbenzene-1,2-diamine with an appropriate aldehyde would yield a 2-substituted-5-bromo-7-methylbenzimidazole. nih.gov The choice of aldehyde or carboxylic acid allows for the introduction of various substituents at the 2-position of the benzimidazole ring, providing a route to a library of diverse derivatives.

Table 2: Synthesis of Benzimidazoles

| Step | Reactant(s) | Key Intermediate/Product | Purpose |

| 1. Reduction | This compound, Reducing agent (e.g., Sn/HCl) | 4-Bromo-6-methylbenzene-1,2-diamine | Formation of the key diamine precursor |

| 2. Cyclization | 4-Bromo-6-methylbenzene-1,2-diamine, Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) | 2-Substituted-5-bromo-7-methyl-1H-benzimidazole | Construction of the heterocyclic ring system nih.gov |

Derivatization for the Synthesis of Functional Materials and Specialized Reagents

The chemical properties of this compound make it an excellent precursor for the development of functional materials, most notably energetic materials. dtic.milpurdue.eduresearchgate.net Aromatic compounds bearing multiple nitro groups are a cornerstone of explosives and propellants, as these groups contain the necessary oxygen for rapid exothermic decomposition.

Derivatization of the title compound, or its close analogues, can lead to the creation of advanced energetic materials. For example, nucleophilic substitution of the bromine atom with an amino group yields 4-amino-2,6-dinitrotoluene (a known explosive). nih.gov Further modifications, such as additional nitration or amination steps on related dinitro- or trinitrotoluene structures, are common strategies to enhance properties like density, thermal stability, and detonation performance. nih.govdtic.mil

Furthermore, derivatives of this compound can serve as intermediates in the synthesis of specialized dyes. The chromophoric nature of the nitroaromatic system, combined with the ability to introduce various auxochromic groups (like amino or hydroxyl groups) via nucleophilic substitution, allows for the tuning of color properties. For instance, 2-bromo-4,6-dinitroaniline (B162937), a related compound, is used in the synthesis of monoazo dyes. noaa.govnih.gov By analogy, derivatives of this compound could be employed to create disperse dyes with specific shades and fastness properties. google.com

Table 3: Derivatization for Functional Materials

| Derivative Class | Synthetic Approach | Example Product | Application |

| Energetic Materials | Nucleophilic substitution (amination) | 4-Amino-2,6-dinitrotoluene nih.gov | Explosives, Propellants nih.gov |

| Dye Intermediates | Nucleophilic substitution (amination/hydroxylation) | 2,4-Dinitro-6-bromoaniline (analogue) nih.govgoogle.com | Azo Dyes nih.gov |

| Specialized Reagents | Oxidation of methyl group | 4-Bromo-2,6-dinitrobenzoic acid | Organic Synthesis Intermediate |

Structure Reactivity Relationships in 5 Bromo 2 Methyl 1,3 Dinitrobenzene Systems

Influence of Halogen and Nitro Group Substituents on Aromatic Ring Reactivity

The benzene (B151609) ring in 5-bromo-2-methyl-1,3-dinitrobenzene is substituted with three powerful electron-withdrawing groups: two nitro (-NO₂) groups and a bromine (-Br) atom. These substituents profoundly influence the electron density of the aromatic ring, thereby governing its reactivity.

Nitro Groups: The nitro group is a potent deactivator for electrophilic aromatic substitution and a strong activator for nucleophilic aromatic substitution (SNAr). It withdraws electron density from the ring through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond.

Resonance Effect (-R): The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms, creating resonance structures with a positive charge on the aromatic ring. This effect is particularly strong when the nitro group is positioned ortho or para to the reaction site. Current time information in Bangalore, IN.libretexts.orgyoutube.com

Halogen Group (Bromine): Halogens like bromine also exhibit a dual electronic effect:

Inductive Effect (-I): Due to its electronegativity, bromine withdraws electrons from the aromatic ring, deactivating it. minia.edu.eg

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be donated to the pi-system of the ring, a resonance-donating effect.

However, for halogens, the strong electron-withdrawing inductive effect outweighs the weaker resonance-donating effect, resulting in a net deactivation of the ring towards electrophilic attack. Current time information in Bangalore, IN. In the context of nucleophilic aromatic substitution, the bromine atom serves as a good leaving group, and its reactivity is enhanced by the presence of the strongly activating nitro groups. The presence of a nitro group ortho or para to a halogen facilitates the displacement of the halide by a nucleophile. libretexts.orgyoutube.com In a study on 3-bromo-9-nitrobenzanthrone, it was observed that the substitution of the bromine atom was faster and occurred at a lower temperature compared to the non-nitrated analogue, a direct consequence of the nitro group's strong electron-withdrawing nature which reduces electron density at the carbon atom bearing the bromine, facilitating nucleophilic attack. nih.gov

Collectively, the two nitro groups and the bromine atom render the ring in this compound highly electron-deficient. This severe deactivation makes electrophilic substitution reactions extremely difficult. Conversely, the ring is strongly activated for nucleophilic aromatic substitution, with the bromine atom being the most probable leaving group.

Steric and Electronic Effects on Reaction Pathways and Selectivity

In this compound, the specific arrangement of substituents dictates the pathway and selectivity of reactions, primarily through steric and electronic effects. The molecule has the bromine atom at position 5, a methyl group at position 2, and nitro groups at positions 1 and 3.

Electronic Effects: Nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govscranton.edu The stability of this intermediate is key to the reaction's feasibility.

When a nucleophile attacks the carbon at C5 (attached to the bromine), the resulting negative charge can be delocalized onto the nitro group at position 1 (ortho to the site of attack). This resonance stabilization is crucial for lowering the activation energy of the reaction.

The nitro group at position 3 (meta to the site of attack) can only stabilize the negative charge through its inductive effect; it cannot participate in resonance stabilization of the intermediate. libretexts.org This electronic arrangement strongly favors nucleophilic attack at the C5 position, leading to the substitution of the bromine atom.

Steric Effects: Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of the substituent groups.

The methyl group at C2 is flanked by two bulky nitro groups at C1 and C3.

The reaction pathway is thus selectively directed towards the displacement of the bromine atom, with the rate being modulated by the steric bulk of both the substrate and the reacting nucleophile.

Comparative Analysis with Related Dinitroaromatic and Halonitrobenzene Compounds

The reactivity of this compound can be better understood by comparing it with structurally related compounds. The key factors for comparison are the nature and position of activating groups (like -NO₂) and leaving groups (like -Br, -Cl).

1,3-Dinitrobenzene: This molecule is the parent dinitroaromatic core. It is highly deactivated to electrophilic attack but can undergo nucleophilic substitution of a hydrogen atom, though this is generally less favorable than displacing a halogen leaving group. Compared to 1,3-dinitrobenzene, this compound has a predefined site for nucleophilic attack (the C-Br bond) and would be expected to react more readily under SNAr conditions.

1-Chloro-2,4-dinitrobenzene (B32670): This compound is a classic substrate for SNAr reactions. Both the ortho (C2) and para (C4) nitro groups can effectively stabilize the Meisenheimer intermediate formed upon nucleophilic attack at C1. Fluorine is often a better leaving group than chlorine in SNAr reactions, not because the C-F bond is weaker (it is stronger), but because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack step. youtube.com Comparing this to this compound, the latter has only one nitro group (at C1) ortho to the leaving group (Br at C5) that can provide resonance stabilization. This might suggest a slightly lower reactivity compared to 1-chloro-2,4-dinitrobenzene, where two nitro groups stabilize the intermediate. Furthermore, the presence of the methyl group in the subject compound adds steric hindrance not present in 1-chloro-2,4-dinitrobenzene.

2,6-Dinitrotoluene: This isomer of dinitrotoluene lacks a halogen leaving group. Its reactivity would be centered on the methyl group (e.g., oxidation to a carboxylic acid) or the aromatic protons. rsc.org It serves to highlight the role of the bromine atom in directing the reactivity of this compound towards substitution.

The following table provides a comparative summary of these structural and reactivity features.

| Compound Name | Structure | Key Substituents & Positions | Expected Reactivity in SNAr |

| This compound | CC1=C(C=C(Br)C=C1N+[O-])N+[O-] | 1,3-Dinitro; 2-Methyl; 5-Bromo | High. Activated by two -NO₂ groups (one ortho, one meta). Steric hindrance from methyl and nitro groups. Br is the leaving group. |

| 1,3-Dinitrobenzene | C1=CC(=CC(=C1)N+[O-])N+[O-] | 1,3-Dinitro | Moderate. Can undergo SNAr-H, but lacks a good leaving group. |

| 1-Chloro-2,4-dinitrobenzene | C1=C(C=C(C=C1Cl)N+[O-])N+[O-] | 2,4-Dinitro; 1-Chloro | Very High. Activated by two -NO₂ groups (ortho and para). Cl is the leaving group. |

| 2,6-Dinitrotoluene | CC1=C(C=CC=C1N+[O-])N+[O-] | 2,6-Dinitro; 1-Methyl | Low. Lacks a good leaving group for SNAr. Reactivity is likely at the methyl group. |

常见问题

Q. What are the common synthetic routes for 5-Bromo-2-methyl-1,3-dinitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with bromination of a methyl-substituted benzene derivative, followed by nitration. Key considerations include:

- Bromination: Use Lewis acids (e.g., FeBr₃) to direct bromine to the para position relative to the methyl group. Temperature control (<50°C) minimizes polybromination .

- Nitration: A mixture of HNO₃ and H₂SO₄ introduces nitro groups at meta positions. Reaction time and temperature (0–5°C) are critical to avoid over-nitration .

- Optimization: Employ factorial design to test variables like stoichiometry, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between temperature, acid concentration, and reaction time .

Table 1: Example Reaction Conditions for Nitration

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 0 | 5 |

| HNO₃ Concentration (%) | 70 | 90 |

| Reaction Time (h) | 2 | 4 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Look for NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass Spectrometry: The molecular ion peak (M⁺) should align with the molecular weight (259.02 g/mol). Fragmentation patterns (e.g., loss of Br or NO₂ groups) confirm structure .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The methyl group (electron-donating) and nitro groups (electron-withdrawing) create a complex electronic environment:

- Directing Effects: Nitro groups meta-direct subsequent electrophiles, but the methyl group may compete by ortho/para-directing. Computational modeling (e.g., DFT) can map electron density to predict regioselectivity .

- Kinetic vs. Thermodynamic Control: Use temperature-dependent experiments to isolate products. For example, low temperatures favor kinetic products (e.g., para-substitution), while higher temperatures stabilize thermodynamic outcomes .

- Case Study: In sulfonation, the nitro groups dominate, directing incoming electrophiles to the least deactivated position. Contrast this with halogenation, where steric effects from bromine may alter reactivity .

Q. What strategies can resolve contradictions in thermal stability data reported for this compound across different studies?

Methodological Answer: Discrepancies often arise from impurities or methodological differences. Address them via:

- Purity Assessment: Use HPLC (>99% purity threshold) to rule out degradation byproducts. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .

- Controlled Replication: Reproduce studies under identical conditions (e.g., heating rate in thermogravimetric analysis). For example, a heating rate of 10°C/min vs. 5°C/min may yield divergent decomposition profiles .

- Theoretical Frameworks: Apply the Arrhenius equation to model degradation kinetics. Compare activation energies (Ea) across studies; significant deviations (>10%) suggest methodological inconsistencies .

Table 2: Example Thermal Stability Data Comparison

| Study | Decomposition Temp (°C) | Heating Rate (°C/min) | Purity (%) |

|---|---|---|---|

| A | 180 | 10 | 98 |

| B | 195 | 5 | 99.5 |

Q. How can researchers design experiments to probe the compound’s potential in materials science applications, such as nonlinear optical (NLO) materials?

Methodological Answer:

- Computational Screening: Use density functional theory (DFT) to calculate hyperpolarizability (β) and dipole moments. High β values (>30 × 10⁻³⁰ esu) indicate NLO potential .

- Experimental Validation: Measure second-harmonic generation (SHG) efficiency using a Nd:YAG laser (1064 nm). Compare results with known NLO materials (e.g., urea) .

- Structural Modifications: Introduce electron-donating/withdrawing groups (e.g., -OCH₃ or -CF₃) to enhance polarizability. Monitor changes via UV-Vis spectroscopy (λₘₐₓ shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。